1-(5-amino-1H-tetrazol-1-yl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-1H-tetrazol-1-yl)acetone is a chemical compound with the molecular formula C4H7N5O. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Mechanism of Action
Target of Action
Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that 1-(5-amino-1H-tetrazol-1-yl)acetone may interact with biological targets that typically bind to carboxylic acids.
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level.
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
The synthesis of 1-(5-amino-1H-tetrazol-1-yl)acetone typically involves the reaction of primary amines, orthoesters, and azides. One common method is the heterocyclization reaction, where primary amines react with orthoesters and sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds through a [2+3] cycloaddition mechanism to form the tetrazole ring .
Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity .
Chemical Reactions Analysis
1-(5-amino-1H-tetrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-amino-1H-tetrazol-1-yl)acetone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s tetrazole ring is of interest for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
1-(5-amino-1H-tetrazol-1-yl)acetone can be compared with other tetrazole derivatives, such as:
5-aminotetrazole: Similar in structure but lacks the acetone moiety.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazole: Contains additional functional groups that confer different properties.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one: Has an extended conjugated system, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tetrazole ring and acetone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-aminotetrazol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEHLATVHQUESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NN=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.